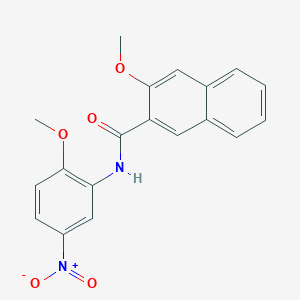
3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The exploration of 3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide centers on its synthetic routes, molecular constitution, reaction behaviors, and both physical and chemical characteristics. This compound is part of a wider class of chemicals known for their intriguing structural attributes and potential applications across various fields, excluding direct drug-related applications or side effects.
Synthesis Analysis
The synthesis of related naphthalene carboxamide derivatives involves complex reactions, including Friedel-Crafts acylation, condensation, and nitration processes. For example, the preparation of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, which share a structural resemblance, utilized elemental analysis, IR, and NMR spectroscopy for characterization (Özer, Arslan, VanDerveer, & Külcü, 2009).
Molecular Structure Analysis
Molecular structure determination of these compounds often employs techniques such as X-ray crystallography, showcasing their complex spatial arrangements. For instance, the crystal structure analysis of related compounds has provided insight into their conformation and the stabilization mechanisms via intramolecular hydrogen bonding (Özer et al., 2009).
Chemical Reactions and Properties
Chemical reactions, including the interaction with radicals and the behavior under photolysis, reveal the reactivity and stability of naphthalene derivatives. Studies have shown that naphthalene and biphenyl undergo gas-phase reactions with OH radicals, indicating the influence of nitro substituents on reactivity (Atkinson, Arey, Zielińska, & Aschmann, 1987).
Physical Properties Analysis
The physical properties, including crystallinity and solubility, are pivotal for understanding the material characteristics of these compounds. For example, polymers derived from bis(phenoxy)naphthalene-containing diamines, related to the target compound, exhibit high thermal stability and solubility in various organic solvents (Yang & Chen, 1993).
Chemical Properties Analysis
The chemical properties, such as electrochromic behavior and antiestrogenic activity, are essential for potential applications. Studies on related naphthalene derivatives have highlighted their redox-active and electrochromic properties, useful for sensor applications (Hsiao & Han, 2017).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Herbicidal Activity :
- Compounds similar to 3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide have shown significant biological activity, including antibacterial properties against Staphylococcus strains and methicillin-resistant strains, as well as herbicidal activity related to the inhibition of photosynthetic electron transport in spinach chloroplasts (Kos et al., 2013).
Unique Solvent-Dependent Fluorescence :
- Nitro-group-containing π-conjugated naphthalene derivatives, similar to the compound , have been found to exhibit unique solvent-dependent fluorescence. This property is particularly notable for environmental fluorescence sensor applications (Hachiya et al., 2013).
Structural Studies and Nucleophile-Electrophile Interactions :
- Investigations into 1,8-disubstituted naphthalenes, which include structures similar to 3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide, have revealed insights into nucleophile-electrophile interactions and molecular distortions, which are important for understanding chemical reactivity (Schweizer et al., 1978).
Electrochemical Behavior :
- The electrochemical behavior of derivatized carbon powder with functional groups similar to 3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide has been characterized, suggesting potential applications in electrochemistry and sensor technology (Pandurangappa & Ramakrishnappa, 2006).
Photophysical Characterization for Organic Light Emitting Diodes :
- The synthesis and photophysical characterization of organotin compounds derived from Schiff bases, similar in structure to 3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide, show potential applications in the development of organic light emitting diodes (García-López et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-25-17-8-7-14(21(23)24)11-16(17)20-19(22)15-9-12-5-3-4-6-13(12)10-18(15)26-2/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIKUSWDSSSANA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2485771.png)
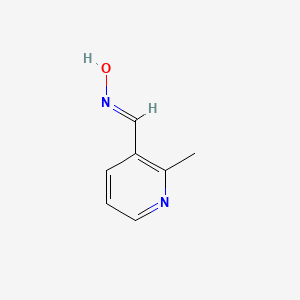
![1-[4-Phenyl-4-[2-(1,3-thiazol-2-yl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2485774.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2485775.png)
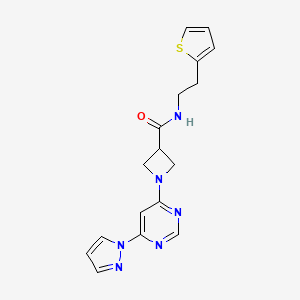
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2485777.png)
![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2485779.png)
![([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid](/img/structure/B2485780.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2485783.png)
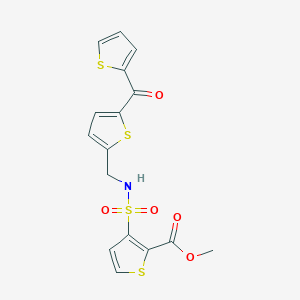
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2485788.png)
![6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2485789.png)
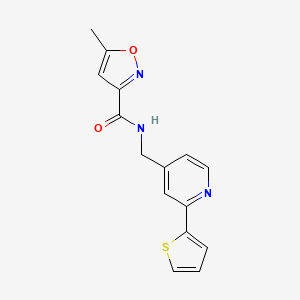
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2485794.png)